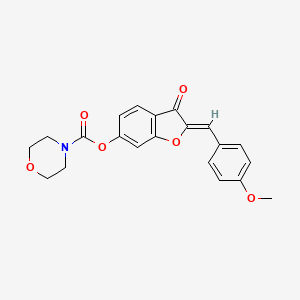

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

(Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 4-methoxybenzylidene group at the C2 position and a morpholine-4-carboxylate ester at the C6 position. The Z-configuration of the benzylidene double bond is critical for its bioactivity, as stereochemical orientation influences molecular interactions with biological targets such as tubulin . This compound belongs to a class of molecules investigated for their antineoplastic properties, particularly through disruption of microtubule dynamics via binding to the colchicine site on tubulin .

Properties

IUPAC Name |

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-15-4-2-14(3-5-15)12-19-20(23)17-7-6-16(13-18(17)28-19)27-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUDQDSARMYDDI-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663647 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

- A benzofuran moiety

- A morpholine ring

- A methoxybenzylidene group

These structural elements contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mode of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The compound has also shown promising antioxidant activity. It was evaluated using various assays, including DPPH and ABTS radical scavenging assays. The results indicated that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Cytotoxicity

Cytotoxicity studies conducted on human cancer cell lines revealed that the compound exhibits selective cytotoxic effects. It was found to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 15 | 10 |

| MCF-7 (breast) | 20 | 8 |

| Normal Fibroblasts | >100 | - |

The mechanisms underlying the biological activities of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate are complex and multifaceted. Studies suggest that the compound interacts with specific molecular targets involved in cell signaling pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes in bacteria and cancer cells.

- Induction of Apoptosis : Evidence indicates that it activates intrinsic apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors.

- Radical Scavenging : The presence of the methoxy group enhances the electron-donating ability of the compound, facilitating its radical scavenging activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound. For instance:

- Study on Bacterial Infections : A study involving infected mice demonstrated that treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Cancer Treatment Trials : Preliminary clinical trials are underway to evaluate its efficacy in patients with advanced cancer types, showing promising results in terms of tumor reduction and patient tolerance.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The aurone scaffold has been extensively modified to optimize potency, selectivity, and pharmacokinetic properties. Key analogues include:

Pharmacokinetic Considerations

- The morpholine-4-carboxylate group in the target compound likely enhances aqueous solubility compared to the diethylcarbamate analogue, improving bioavailability.

- Substituents like acetonitrile (5a) or pyridyl groups (5b) may influence membrane permeability and metabolic clearance, with morpholine offering a balance between polarity and stability .

Research Findings and Implications

- In Vivo Efficacy: Aurone 5a demonstrated efficacy in PC-3 xenograft models at 10 mg/kg without weight loss in mice, suggesting tolerability . The target compound’s in vivo performance remains to be validated.

- Molecular Docking : Aurone 5a’s binding to the colchicine site was confirmed via LC-ESI-MS/MS, a mechanism likely shared by the target compound due to structural homology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.